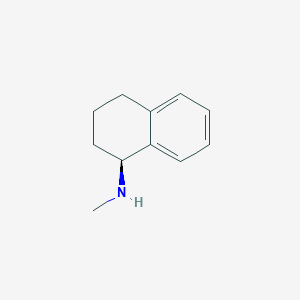
(-)-Ipc2B(allyl)borane solution
Übersicht
Beschreibung
(-)-Ipc2B(allyl)borane is an organoborane compound that is used as a reagent in organic synthesis. It is a versatile and powerful tool for the synthesis of a wide range of organic compounds, and has been used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Polymer Frameworks Architecture
(-)-Ipc2B(allyl)borane: plays a significant role in the architecture of polymer frameworks. The introduction of borane clusters into polymeric frameworks enhances chemical and thermal stability and endows the polymers with specific properties such as photoluminescence, chemical sensing, and heat resistance . This application is crucial for developing materials that can withstand extreme conditions while maintaining their structural integrity.
Synthesis of Advanced Polymers
The compound is utilized in the synthesis of advanced polymers. By integrating borane clusters, researchers can create Borane cluster-containing polymers (BCCPs) with varied architectures and properties. These polymers exhibit improved performance in terms of durability and functionality, which is beneficial for various industrial applications .
Boron Neutron Capture Therapy (BNCT)
One of the most promising applications of (-)-Ipc2B(allyl)borane is in Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer treatment that targets tumor cells at the cellular level. The borane compound acts as a carrier for boron atoms to the cancerous cells, which are then irradiated with neutrons, leading to cell destruction .
Chemical Sensing
The compound’s unique structure allows it to be used in chemical sensors. These sensors can detect and measure the presence of various chemicals, making them useful in environmental monitoring, industrial process control, and safety systems .
Photoluminescent Materials
(-)-Ipc2B(allyl)borane: is also used to create photoluminescent materials. These materials have the ability to absorb light and then re-emit it, which can be applied in the development of new lighting systems, display technologies, and optical devices .
Heat Resistance Coating
Due to its high thermal stability, the compound is applied in heat resistance coatings. These coatings protect materials from degradation at high temperatures, which is essential for aerospace, automotive, and industrial applications .
Organic Synthesis
In organic synthesis, (-)-Ipc2B(allyl)borane is used as a reagent for various chemical reactions. It can facilitate the formation of complex organic compounds with high precision and yield, which is vital for pharmaceuticals and fine chemicals production .
Fuel Cell Technology
Lastly, the compound finds application in fuel cell technology. It is involved in the design and preparation of polyelectrolytes and anion exchange membranes, which are key components in fuel cells. This contributes to the advancement of clean energy technologies .
Eigenschaften
IUPAC Name |
prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39B/c1-8-9-24(20-12-16-10-18(14(20)2)22(16,4)5)21-13-17-11-19(15(21)3)23(17,6)7/h8,14-21H,1,9-13H2,2-7H3/t14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZBDJFGUIKJS-RLEROFIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC=C)([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455581 | |
| Record name | (-)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
CAS RN |
85116-38-7 | |
| Record name | 2-Propenylbis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85116-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Ipc2B(allyl)borane solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



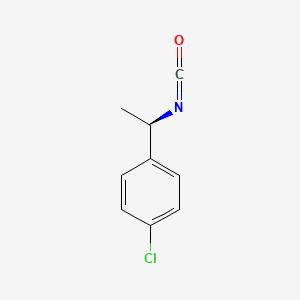

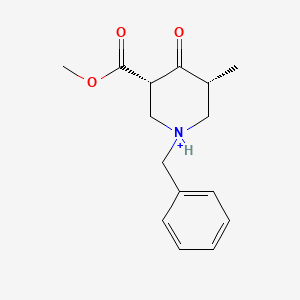
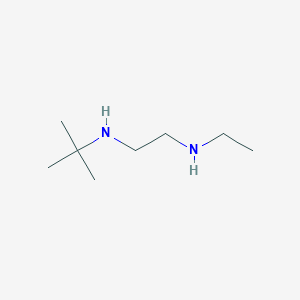

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
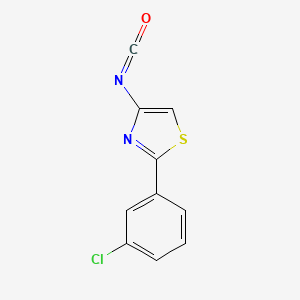
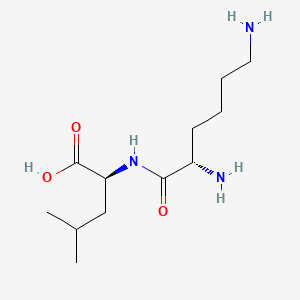
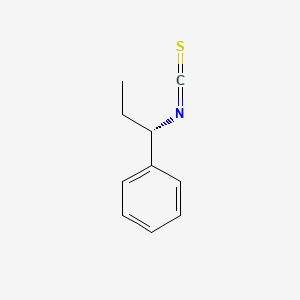
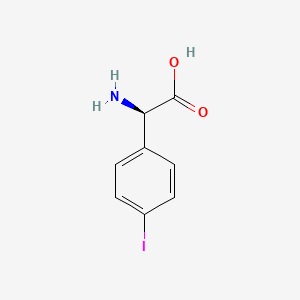
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
